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Compound of Interest

Compound Name:
Methyl 4-amino-2,6-

difluorobenzoate

Cat. No.: B071006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with the CAS

Number 191478-99-6.[1] It serves as a crucial building block in medicinal chemistry, particularly

in the development of targeted protein degraders.[2] Its chemical structure and key properties

are summarized below.

Property Value Source

CAS Number 191478-99-6 [1]

Molecular Formula C₈H₇F₂NO₂ [1]

Molecular Weight 187.14 g/mol [1]

IUPAC Name
methyl 4-amino-2,6-

difluorobenzoate
[1]

Physical Form Solid

Solubility Data not available

Melting Point Data not available

Boiling Point Data not available
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Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 4-amino-2,6-difluorobenzoate is not

readily available in public databases. However, characteristic spectral features can be

predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amino group protons, and the methyl ester protons. The fluorine atoms will

cause splitting of the adjacent aromatic proton signals.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester,

the aromatic carbons (with C-F couplings), and the methyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine.

C=O stretching of the ester group.

C-F stretching vibrations.

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular

weight of the compound (187.14 g/mol ).

Experimental Protocols
While a specific, detailed synthesis protocol for Methyl 4-amino-2,6-difluorobenzoate is not

widely published, a general approach can be inferred from the synthesis of structurally similar

compounds. A plausible synthetic route would involve the esterification of the corresponding

carboxylic acid, 4-amino-2,6-difluorobenzoic acid.
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General Synthesis Workflow

4-amino-2,6-difluorobenzoic acid

Esterification

Methanol (CH3OH)
Acid Catalyst (e.g., H2SO4)

Methyl 4-amino-2,6-difluorobenzoate

Reaction Quenching
Extraction

Purification (e.g., Chromatography)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for Methyl 4-amino-2,6-difluorobenzoate.

Methodology:

Reaction Setup: 4-amino-2,6-difluorobenzoic acid would be dissolved in an excess of

methanol, which acts as both the solvent and the reactant.

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is

typically added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.

Reaction Conditions: The reaction mixture is heated under reflux for a period of time, which

is monitored by techniques like Thin Layer Chromatography (TLC) to determine the

completion of the reaction.

Work-up and Purification: Upon completion, the reaction is cooled, and the excess methanol

is removed under reduced pressure. The residue is then neutralized with a mild base (e.g.,

sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl
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acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium

sulfate), and the solvent is evaporated. The crude product is then purified, typically by

column chromatography on silica gel.

Applications in Drug Development: A Key Building
Block for PROTACs
Methyl 4-amino-2,6-difluorobenzoate is classified as a "Protein Degrader Building Block,"

indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome.

Logical Relationship in PROTAC Assembly

PROTAC Assembly Functional PROTAC

Ligand for
Protein of Interest (POI)
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Caption: Conceptual workflow for the assembly of a PROTAC molecule.

The amino group of Methyl 4-amino-2,6-difluorobenzoate provides a reactive handle for its

incorporation into the linker component of a PROTAC. The difluoro-substituted phenyl ring can

offer several advantages:

Modulation of Physicochemical Properties: The fluorine atoms can influence the solubility,

metabolic stability, and cell permeability of the final PROTAC molecule.
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Structural Rigidity: The aromatic ring provides a rigid scaffold, which can be important for

maintaining the optimal orientation of the two ligands for efficient ternary complex formation.

Vectorial Exit: The substitution pattern can be used to direct the exit vector of the linker from

the ligand binding pocket.

While specific examples of PROTACs containing Methyl 4-amino-2,6-difluorobenzoate are

not yet prevalent in publicly available literature, its availability as a building block suggests its

use in ongoing and future drug discovery programs aimed at targeted protein degradation. This

strategy is being explored for a wide range of diseases, including cancers and

neurodegenerative disorders, by targeting proteins that are otherwise difficult to inhibit with

traditional small molecules.

Signaling Pathway Context

The ultimate biological effect of a PROTAC containing this building block would depend on the

protein of interest it is designed to degrade. By degrading a specific protein, the PROTAC can

effectively shut down a signaling pathway that is aberrantly activated in a disease state.

Targeted Protein Degradation Signaling Cascade

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b071006#methyl-4-amino-2-6-difluorobenzoate-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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